![molecular formula C19H13N3O2S B3047808 N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1448137-79-8](/img/no-structure.png)

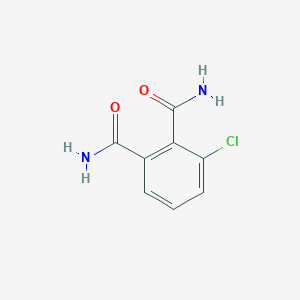

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

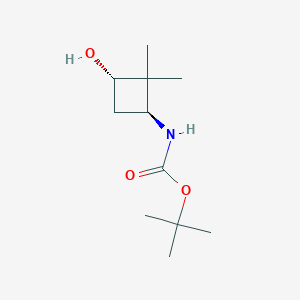

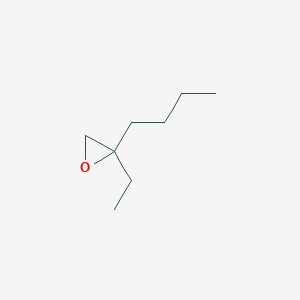

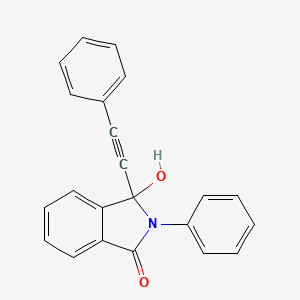

“N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide” is a compound that belongs to the class of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported . Besides, indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their anti-viral activity .Molecular Structure Analysis

The molecular structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of quinoxaline and its isomers can be found in the referenced paper .Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Mecanismo De Acción

The mechanism of action of quinoxaline derivatives is diverse due to their diverse pharmacological activities. They have been found to have antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide involves the reaction of 3-(3-oxo-4H-quinoxalin-2-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(3-oxo-4H-quinoxalin-2-yl)aniline", "thiophene-2-carboxylic acid chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-(3-oxo-4H-quinoxalin-2-yl)aniline to a solution of thiophene-2-carboxylic acid chloride in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product." ] } | |

Número CAS |

1448137-79-8 |

Nombre del producto |

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |

Fórmula molecular |

C19H13N3O2S |

Peso molecular |

347.4 |

Nombre IUPAC |

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H13N3O2S/c23-18(16-9-4-10-25-16)20-13-6-3-5-12(11-13)17-19(24)22-15-8-2-1-7-14(15)21-17/h1-11H,(H,20,23)(H,22,24) |

Clave InChI |

DHKYTRKSBHOYFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |

SMILES canónico |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)

![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)